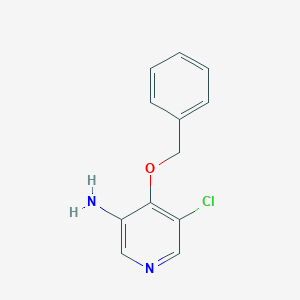

4-(Benzyloxy)-5-chloropyridin-3-amine

Description

4-(Benzyloxy)-5-chloropyridin-3-amine (CAS No. 1873163-89-3) is a pyridine derivative with the molecular formula C₁₂H₁₁ClN₂O and a molecular weight of 234.68 g/mol . The compound features a pyridine ring substituted with a benzyloxy group at the 4-position, a chlorine atom at the 5-position, and an amine group at the 3-position.

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

5-chloro-4-phenylmethoxypyridin-3-amine |

InChI |

InChI=1S/C12H11ClN2O/c13-10-6-15-7-11(14)12(10)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2 |

InChI Key |

KFHANALBVZYJNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-chloropyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Another method involves the nucleophilic substitution reaction, where a suitable nucleophile displaces a leaving group on a pyridine derivative. For example, the reaction of 4-chloro-3-nitropyridine with benzyl alcohol in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-chloropyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Nitro group reduction results in the formation of an amine.

Substitution: Substitution of the chlorine atom can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-5-chloropyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 4-(Benzyloxy)-5-chloropyridin-3-amine include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₂H₁₁ClN₂O | 234.68 | 4-benzyloxy, 5-Cl, 3-NH₂ |

| 4-Chloro-5-methoxypyridin-3-amine | C₆H₈ClN₂O | 159.55 | 4-Cl, 5-OCH₃, 3-NH₂ |

| Hypothetical: 5-Chloro-4-ethoxypyridin-3-amine | C₇H₉ClN₂O | 172.61 | 4-OCH₂CH₃, 5-Cl, 3-NH₂ |

Key Observations:

Substituent Effects on Lipophilicity: The benzyloxy group in this compound increases lipophilicity compared to the methoxy (OCH₃) or ethoxy (OCH₂CH₃) analogs. This property may enhance membrane permeability but reduce water solubility . The methoxy analog (4-Chloro-5-methoxypyridin-3-amine) has a lower molecular weight (159.55 vs.

Electronic and Reactivity Differences :

- The electron-withdrawing chlorine atom at the 5-position in both compounds may deactivate the pyridine ring, influencing further substitution reactions. However, the benzyloxy group (electron-donating via resonance) could counteract this effect in the primary compound .

- The amine group at the 3-position is a reactive site for derivatization, common across all analogs.

Research and Development Context

- Pharmaceutical Relevance: Benzyloxy groups are present in drugs like umeclidinium (ANORO ELLIPTA), where they enhance receptor binding or metabolic stability . This suggests this compound could serve as a scaffold for anticholinergic or β₂-agonist analogs.

- Agrochemical Potential: Chloropyridinamines are precursors for herbicides and insecticides. The methoxy analog’s simpler structure may favor cost-effective synthesis for large-scale applications .

Biological Activity

4-(Benzyloxy)-5-chloropyridin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles various studies and findings regarding its biological activity, including antimicrobial, antiplasmodial, and anticancer properties.

Chemical Structure and Properties

This compound features a benzyloxy group at the 4-position and a chlorine atom at the 5-position of the pyridine ring. The presence of these groups influences its solubility, lipophilicity, and interaction with biological targets.

The compound's mechanism of action is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances hydrophobic interactions with proteins, while the amine group can form hydrogen bonds with amino acids, facilitating enzyme inhibition or receptor modulation.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to this compound:

- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives with similar structures exhibit potent activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. For instance, related compounds have shown MIC values as low as 0.12 µg/mL against S. aureus .

- Mechanism : The antibacterial activity is often linked to inhibition of bacterial cell division mechanisms, particularly targeting proteins like FtsZ .

2. Antiplasmodial Activity

A study explored the antiplasmodial effects of benzimidazolyl-chalcones, which share structural similarities with this compound:

- In vitro Evaluation : The compound demonstrated significant inhibitory effects against chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values ranging from 0.32 to 44.38 µM .

- Docking Studies : Molecular docking revealed that certain structural modifications significantly enhance binding affinity to target proteins involved in the Plasmodium life cycle .

3. Anticancer Activity

The anticancer potential of related compounds has also been investigated:

- Cytotoxicity : Compounds structurally related to this compound showed cytotoxic effects on various cancer cell lines, with some exhibiting selectivity towards cancer cells over normal cells .

- Mechanistic Insights : The compounds may induce apoptosis in cancer cells by disrupting cell cycle progression and increasing reactive oxygen species (ROS) levels .

Research Findings and Case Studies

Q & A

Q. Table 2: Spectroscopic Data for Key Intermediates ()

| Intermediate | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |

|---|---|---|

| N-[(3-Methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine | 8.09 (dd, J = 4.8 Hz), 5.11 (s, 2H) | 157.16 (C=O), 55.48 (OCH3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.